molecular formula C6H3BrF2O B1276729 4-Bromo-2,5-difluorophenol CAS No. 486424-36-6

4-Bromo-2,5-difluorophenol

Cat. No. B1276729
M. Wt: 208.99 g/mol
InChI Key: BYZMZJIWCQTYSR-UHFFFAOYSA-N
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Patent
US09278915B2

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged with 100 mL of CHCl3. To the stirred solvent were added 2,5-difluorophenol (5.0 g, 38.4 mmol), bromine (6.14 g, 38.4 mmol), at 0° C. and stirred at room temperature for 3 h. The reaction mixture was quenched with sodium thio sulphate solution (20 mL) and extracted with ethyl acetate (15 mL×2). The organic layer was washed with water (50 mL), followed by brine solution (20 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure to obtain product (6.5 g, yield: 81.05%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
81.05%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[Br:10]Br>C(Cl)(Cl)Cl>[Br:10][C:6]1[C:5]([F:8])=[CH:4][C:3]([OH:9])=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)O
Name
Quantity
6.14 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C. and stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL RB flask fitted with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with sodium thio sulphate solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (15 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1F)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 81.05%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.